N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide
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Overview
Description
N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group, a methyl group, a nitro group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 1-methylpyrazole to form 1-methyl-4-nitropyrazole. This nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions . The resulting nitropyrazole is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate . Finally, the carboxamide group is introduced through a reaction with an appropriate amine, such as benzylamine, under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. Continuous-flow nitration and subsequent reactions can be optimized to achieve high purity and productivity . The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of N-benzyl-1-methyl-4-aminopyrazole-3-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives.
Hydrolysis: Formation of 1-methyl-4-nitropyrazole-3-carboxylic acid and benzylamine.
Scientific Research Applications
N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal agent due to its ability to inhibit succinate dehydrogenase (SDH), a key enzyme in fungal metabolism.
Materials Science: The compound’s unique structural features make it a candidate for the development of high-energy materials and explosives.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide involves its interaction with specific molecular targets. In antifungal applications, the compound inhibits succinate dehydrogenase (SDH) by binding to its active site, disrupting the fungal cell’s energy production . This inhibition leads to the accumulation of succinate and a decrease in cellular ATP levels, ultimately causing cell death.
Comparison with Similar Compounds
N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide can be compared with other nitropyrazole derivatives, such as:
1-methyl-3-nitropyrazole: Similar in structure but lacks the benzyl and carboxamide groups.
4-nitropyrazole: Lacks the methyl, benzyl, and carboxamide groups, making it less complex.
N-benzyl-4-nitropyrazole: Similar but lacks the methyl and carboxamide groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
303066-06-0 |
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Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O3/c1-15-8-10(16(18)19)11(14-15)12(17)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,17) |
InChI Key |
PMZWPKTWPDQGSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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